
N-Acetyl-5-fluoro-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-5-fluoro-L-tryptophan is a fluorinated derivative of the amino acid tryptophan This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule and a fluorine atom at the 5-position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-fluoro-L-tryptophan typically involves the fluorination of L-tryptophan followed by acetylation. One common method for introducing the fluorine atom is through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions.
After fluorination, the acetylation step involves reacting the 5-fluoro-L-tryptophan with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is typically conducted at room temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, enzymatic methods for fluorination and acetylation are being explored to provide more environmentally friendly and sustainable production options.
化学反応の分析
Types of Reactions
N-Acetyl-5-fluoro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring, such as indole-2,3-dione.
Reduction: Reduced forms of the compound, such as 5-fluoro-tryptophol.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
N-Acetyl-5-fluoro-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a probe in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Incorporated into proteins to study protein folding, dynamics, and interactions using fluorescence and NMR techniques.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging studies.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-Acetyl-5-fluoro-L-tryptophan involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, affecting its binding affinity and specificity. The acetyl group can influence the compound’s solubility and stability, further modulating its biological activity.
類似化合物との比較
N-Acetyl-5-fluoro-L-tryptophan can be compared with other fluorinated tryptophan derivatives, such as:
5-Fluoro-L-tryptophan: Lacks the acetyl group, making it less stable and less soluble in certain conditions.
5-Bromo-L-tryptophan: Contains a bromine atom instead of fluorine, resulting in different reactivity and biological properties.
5-Methyl-L-tryptophan: Has a methyl group at the 5-position, affecting its electronic and steric properties.
The unique combination of the acetyl and fluorine groups in this compound provides distinct advantages in terms of stability, solubility, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H13FN2O3 |
|---|---|
分子量 |
264.25 g/mol |
IUPAC名 |
2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13FN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14)5-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) |
InChIキー |
KRMRBEXBEPMAQT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


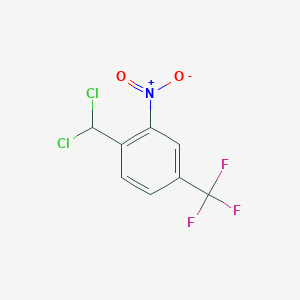
![3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione](/img/structure/B13698099.png)
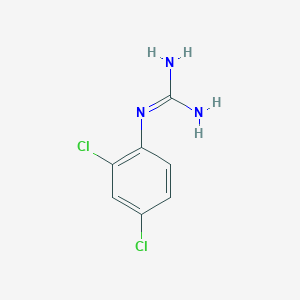
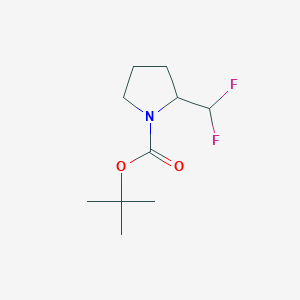
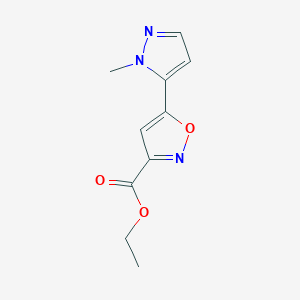
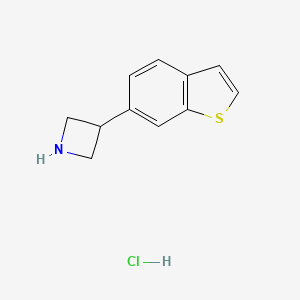
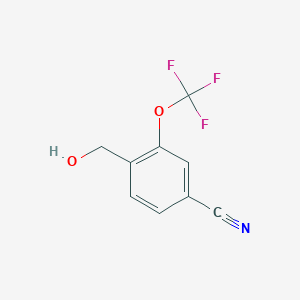
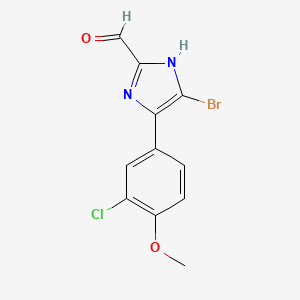
![7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol](/img/structure/B13698127.png)
![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
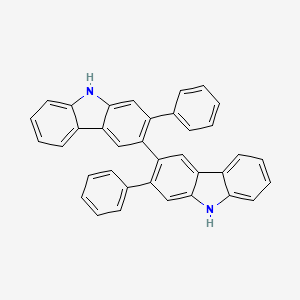
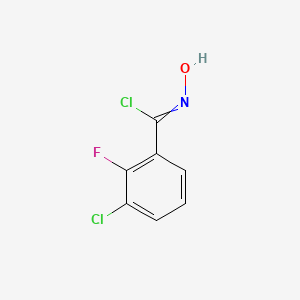

![3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile](/img/structure/B13698168.png)
